

Application Note: Quantification of Adipic Acid in Environmental Samples

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Compound of Interest

Compound Name: Adipic Acid

Cat. No.: B1664381

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Authored for: Researchers, scientists, and environmental monitoring professionals.

Abstract

Adipic acid (hexanedioic acid) is a significant industrial chemical primarily used in the production of nylon.[1][2] Its presence in the environment, stemming from industrial effluents, can be an indicator of pollution.[3][4] Accurate quantification in environmental matrices such as water and soil is crucial for monitoring and impact assessment. This document details robust protocols for the extraction and quantification of **adipic acid** from environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Adipic acid is a white, crystalline, and slightly water-soluble dicarboxylic acid.[5] While it occurs rarely in nature, its large-scale industrial production makes it a potential environmental contaminant.[5] Monitoring its concentration in wastewater, industrial runoff, and soil is essential for quality control and environmental protection.[1] The analytical challenge lies in its high polarity and low volatility, which often necessitates specific sample preparation and derivatization steps, particularly for GC-MS analysis.[6][7] LC-MS/MS offers a direct analysis alternative with high sensitivity and specificity.[8]

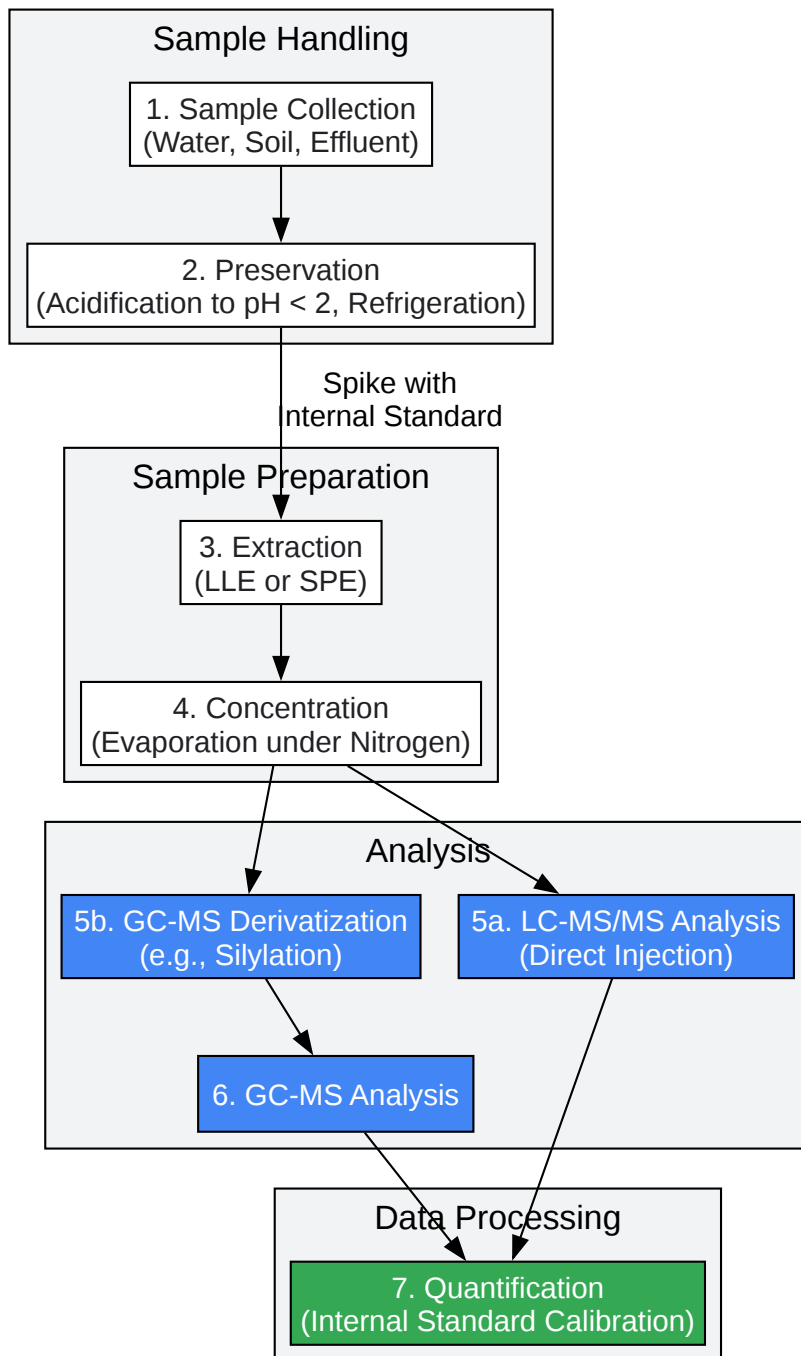
Experimental Protocols

This section outlines the detailed methodologies for sample preparation and instrumental analysis for both GC-MS and LC-MS/MS techniques.

General Sample Preparation Workflow

The overall workflow for analyzing **adipic acid** in environmental samples involves several key stages, from collection to final data analysis.

General Workflow for Adipic Acid Quantification



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Caption: General workflow for **adipic acid** quantification.

Protocol 1: GC-MS Analysis of Adipic Acid in Water Samples

Gas Chromatography-Mass Spectrometry is a robust technique for **adipic acid** analysis, but it requires a derivatization step to increase the analyte's volatility.^{[6][7]} Silylation is a common and effective derivatization method.^{[6][7]}

2.2.1 Materials and Reagents

- **Adipic Acid** Standard (≥99%)
- **Adipic acid-13C6** (Internal Standard)
- Ethyl Acetate (HPLC Grade)
- Hydrochloric Acid (HCl)
- N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)^{[6][7]}
- Anhydrous Pyridine
- Sodium Chloride (NaCl)
- Deionized Water

2.2.2 Sample Preparation and Extraction

- **Collection & Preservation:** Collect water samples in clean glass bottles. Immediately acidify to pH < 2 with concentrated HCl to preserve the organic acids.^[9] Store at 4°C.
- **Internal Standard Spiking:** To a 10 mL aliquot of the water sample, add a known amount of **Adipic acid-13C6** internal standard.
- **Liquid-Liquid Extraction (LLE):**
 - Add 2-3 g of NaCl to the sample to increase the ionic strength.

- Add 10 mL of ethyl acetate and shake vigorously for 2 minutes.[\[10\]](#)[\[11\]](#)
- Allow the layers to separate.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.[\[10\]](#)
- Repeat the extraction twice more, combining the organic extracts.
- Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[\[10\]](#)

2.2.3 Derivatization (Silylation)

- To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[\[7\]](#)
- Tightly cap the vial and vortex for 30 seconds.
- Heat the vial at 70-80°C for 30 minutes to ensure complete derivatization.[\[6\]](#)
- Cool the sample to room temperature before GC-MS analysis.

2.2.4 GC-MS Instrumental Parameters

- GC System: Agilent 8890 GC or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[\[8\]](#)
- Injector: Splitless mode, 250°C
- Carrier Gas: Helium, constant flow at 1.0 mL/min
- Oven Program:
 - Initial temperature: 80°C, hold for 2 min
 - Ramp: 10°C/min to 280°C
 - Hold: 5 min at 280°C

- MS System: Agilent 5977B MSD or equivalent
- Ionization Mode: Electron Ionization (EI), 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
 - **Adipic Acid** (TMS derivative): Monitor characteristic ions.
 - **Adipic Acid-13C6** (TMS derivative): Monitor corresponding mass-shifted ions.

Protocol 2: LC-MS/MS Analysis of Adipic Acid in Water/Soil

LC-MS/MS provides high sensitivity and specificity, allowing for the direct analysis of **adipic acid** without derivatization.[8]

2.3.1 Materials and Reagents

- **Adipic Acid** Standard (≥99%)
- **Adipic acid-13C6** (Internal Standard)
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Ethyl Acetate (HPLC Grade)
- Deionized Water (18.2 MΩ·cm)

2.3.2 Sample Preparation

- Water Samples:
 - Filter the sample through a 0.45 µm filter.
 - To a 1 mL aliquot, add a known amount of **Adipic acid-13C6** internal standard.

- Acidify with 10 μ L of 1M HCl.
- Proceed to LLE as described in 2.2.2, or use Solid-Phase Extraction (SPE).
- Soil Samples (Extraction):
 - Weigh 5 g of homogenized soil into a centrifuge tube.
 - Spike with the internal standard.
 - Add 10 mL of a 1:1 Methanol/Water solution and vortex for 5 minutes.
 - Centrifuge at 5,000 x g for 10 minutes.
 - Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
 - Evaporate the solvent and reconstitute the residue in 1 mL of the initial mobile phase.

2.3.3 LC-MS/MS Instrumental Parameters

- LC System: Waters ACQUITY UPLC H-Class or equivalent
- Column: Atlantis PREMIER BEH C18 AX (2.1 x 100 mm, 1.7 μ m) or similar mixed-mode/reversed-phase column[12]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: Ramp to 95% B
 - 5-7 min: Hold at 95% B

- 7.1-9 min: Return to 5% B and equilibrate
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode[1]
- MRM Transitions:
 - **Adipic Acid**: Precursor ion $[M-H]^-$ m/z 145 -> Product ions (e.g., m/z 111, m/z 83)
 - **Adipic Acid-13C6**: Precursor ion $[M-H]^-$ m/z 151 -> Corresponding product ions

Data Presentation

Quantitative data from environmental samples should be meticulously recorded. Below is a summary of reported **adipic acid** concentrations from various environmental sources.

Environmental Matrix	Location/Source	Concentration Range	Analytical Method	Reference
Industrial Effluent	Advanced Treatment Plant, Pomona, CA	Detected (concentration not specified)	Not Specified	[3]
Industrial Effluent	Advanced Treatment Plant, Lake Tahoe, CA	Detected (concentration not specified)	Not Specified	[3]
Process Retort Water	Occidental Oil Shale, Inc	4.7 mg/L	Not Specified	[3]
Air (Working Place)	Industrial Site	Detection Limit: 7 $\mu\text{g}/\text{m}^3$	GC-FID	[13][14]
Water (Working Place)	Industrial Site	Detection Limit: 1 $\mu\text{g}/\text{L}$	GC-FID	[13][14]
Curative Water	Not Specified	Dicarboxylic acids found from 0.5 to 5 mg/L	LLE/SPE-GC	[15]

Conclusion

The protocols presented here provide reliable and validated methods for the quantification of **adipic acid** in diverse environmental samples. The choice between GC-MS and LC-MS/MS will depend on laboratory instrumentation, required sensitivity, and sample throughput.[8] The GC-MS method is robust but requires a derivatization step.[8] The LC-MS/MS method offers higher specificity and direct analysis, making it ideal for complex matrices and low-level detection.[8] Proper sample preparation, including the use of a stable isotope-labeled internal standard, is critical for achieving accurate and precise results in environmental monitoring.[7]

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- To cite this document: BenchChem. [Application Note: Quantification of Adipic Acid in Environmental Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664381#quantification-of-adipic-acid-in-environmental-samples]

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